5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOHEPTYL-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOHEPTYL-2-FURAMIDE typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization steps. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as iodine to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOHEPTYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products .
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOHEPTYL-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOHEPTYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and pharmacological properties.
Imidazoles: Another class of heterocyclic compounds with comparable chemical behavior and applications
Uniqueness
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-CYCLOHEPTYL-2-FURAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole and a furan ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H20ClN3O2 |
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Molecular Weight |
321.80 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-cycloheptylfuran-2-carboxamide |
InChI |
InChI=1S/C16H20ClN3O2/c17-12-9-18-20(10-12)11-14-7-8-15(22-14)16(21)19-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11H2,(H,19,21) |
InChI Key |
XPGDSYOHZKGIKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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